Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Des-Ethylsulfonyl Analog
The target compound (MW 299.4) has a significantly higher molecular weight and calculated lipophilicity compared to its des-ethylsulfonyl analog 5-(azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1225227-56-4; MW 207.25) . The addition of the ethylsulfonyl group (increment of ~92 Da) is predicted to increase LogP by approximately 0.8–1.2 units based on fragment-based calculations common to sulfonamide modifications [1]. This shift in physicochemical profile may influence membrane permeability and solubility, critical parameters for in vitro assay performance and in vivo pharmacokinetics.
| Evidence Dimension | Molecular Weight and Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 299.4 g/mol; cLogP: ~2.6 (estimated based on structural analogs) [1] |
| Comparator Or Baseline | 5-(azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1225227-56-4); MW: 207.25 g/mol; cLogP: ~1.5 (estimated) |
| Quantified Difference | ΔMW = +92.15 g/mol; ΔcLogP ≈ +1.1 units |
| Conditions | Calculated physicochemical properties from structural data [1] |
Why This Matters
For procurement decisions, the distinct molecular weight and lipophilicity of the ethylsulfonyl derivative may necessitate different solubilization protocols (e.g., higher DMSO concentrations), impact cell permeability in phenotypic screens, and alter protein binding compared to the smaller, more polar des-ethylsulfonyl analog.
- [1] PubChem. Predicted LogP for 5-(1-(Ethylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. Available at: https://pubchem.ncbi.nlm.nih.gov/. View Source
